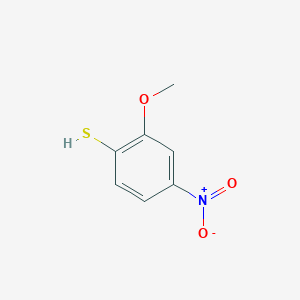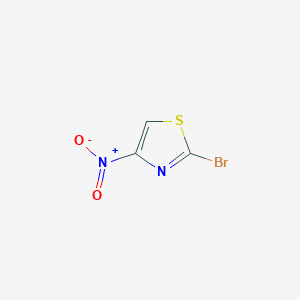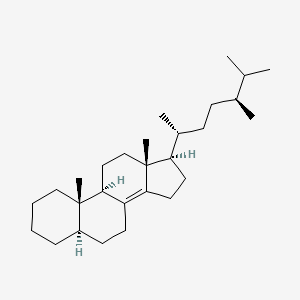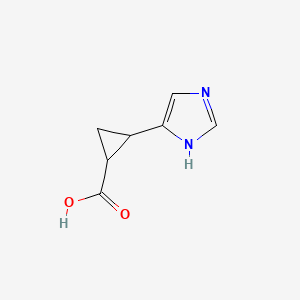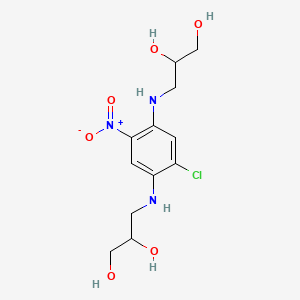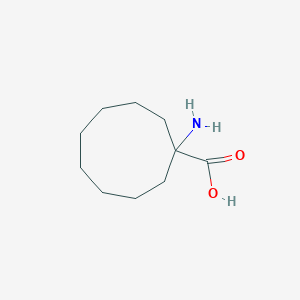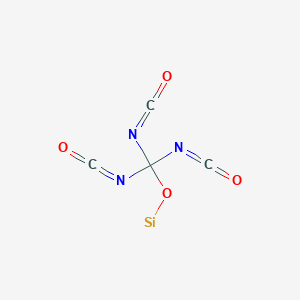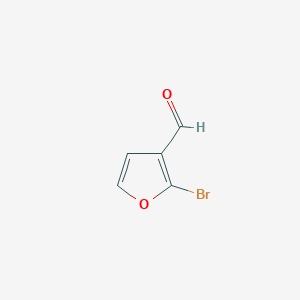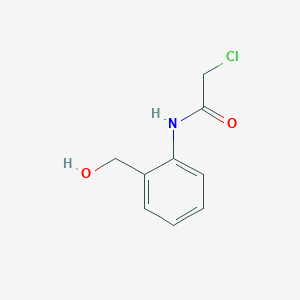
3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
“3-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone” is a heterocyclic organic compound . It has a molecular weight of 279.29 . The IUPAC name for this compound is 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile .
Molecular Structure Analysis
The molecular formula of “3-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone” is C17H13NO3 . The InChI code for this compound is 1S/C17H13NO3/c18-11-12-3-1-4-13(9-12)16(19)14-5-2-6-15(10-14)17-20-7-8-21-17/h1-6,9-10,17H,7-8H2 .
Physical And Chemical Properties Analysis
The boiling point of “3-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone” is 468.2ºC at 760 mmHg . The compound has a density of 1.29g/cm³ .
Scientific Research Applications
Synthesis and Chemical Properties
Monoprotected 1,4-Diketones Synthesis : Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone produces 1,3-dioxolan-2-yl radicals. These radicals, when trapped by α,β-unsaturated ketones, yield monoprotected 1,4-diketones. This method offers an alternative synthesis route for 1,4-diketones via radicals, highlighting the utility of benzophenone and 1,3-dioxolane derivatives in synthetic organic chemistry (Mosca et al., 2001).
Benzophenone Photoinitiators : Benzophenone derivatives, such as benzophenone-di-1,3-dioxane, are utilized as novel photoinitiators for free radical polymerization. These compounds efficiently initiate polymerization of acrylates and methacrylates, showcasing their importance in the field of polymer chemistry (Wang Kemin et al., 2011).
Biological and Environmental Applications
Benzophenone Derivatives in Sunscreen : Benzophenone-3, a closely related compound, is widely used as a UV-filter in sunscreens. Studies on its metabolism by liver microsomes and its estrogenic and anti-androgenic activities highlight the importance of understanding the biochemical pathways and potential environmental impacts of benzophenone derivatives (Watanabe et al., 2015).
Antioxidant and Anticancer Properties : Research on 1,2,3-triazole-benzophenone derivatives has demonstrated their significant antioxidant, anticancer, and photoprotective effects. These findings indicate the potential of benzophenone derivatives in developing therapeutic agents and protective formulations (Maria de Lourdes Ribeiro Dias et al., 2021).
properties
IUPAC Name |
3-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-12-2-1-3-15(10-12)16(19)13-4-6-14(7-5-13)17-20-8-9-21-17/h1-7,10,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOBAQUUZPYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645102 | |
| Record name | 3-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-94-9 | |
| Record name | 3-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



